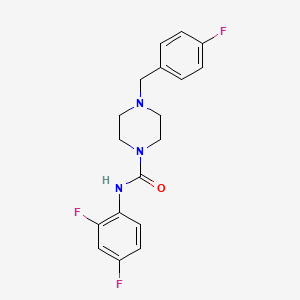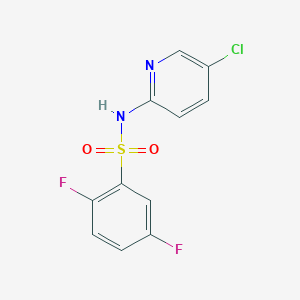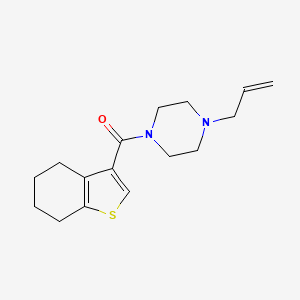
N-(2,4-difluorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide, also known as DF-MPJC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which have been shown to exhibit a wide range of biological activities. DF-MPJC has been found to have promising activity against various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The exact mechanism of action of N-(2,4-difluorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide is not fully understood. However, it has been suggested that N-(2,4-difluorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide exerts its anti-cancer activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDACs have been found to be overexpressed in many cancer cells, leading to abnormal gene expression and cell proliferation. N-(2,4-difluorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide has been found to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also reducing inflammation and oxidative stress in the brain. N-(2,4-difluorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for cancer growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-difluorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research. N-(2,4-difluorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide has also been extensively studied, with many published studies demonstrating its potential therapeutic applications. However, there are also limitations to using N-(2,4-difluorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide in lab experiments. It can be difficult to determine the optimal dosage and treatment regimen, and the effects of N-(2,4-difluorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide may vary depending on the cell line or animal model used.
Direcciones Futuras
There are many future directions for research on N-(2,4-difluorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide. One area of interest is the development of N-(2,4-difluorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide derivatives with improved potency and selectivity. Another area of research is the investigation of the potential therapeutic applications of N-(2,4-difluorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide in other diseases, such as autoimmune disorders and infectious diseases. Additionally, the mechanism of action of N-(2,4-difluorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide needs further investigation to fully understand its effects on cancer cells and other cell types. Overall, N-(2,4-difluorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide has great potential as a therapeutic agent, and further research is needed to fully explore its applications.
Métodos De Síntesis
N-(2,4-difluorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide can be synthesized by reacting 2,4-difluoroaniline with 4-fluorobenzylchloride in the presence of a base, followed by the reaction with piperazinecarboxylic acid. The resulting compound is then purified by chromatography. The synthesis of N-(2,4-difluorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide has been optimized to yield a high purity product with good yields.
Aplicaciones Científicas De Investigación
N-(2,4-difluorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. N-(2,4-difluorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(2,4-difluorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-4-[(4-fluorophenyl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O/c19-14-3-1-13(2-4-14)12-23-7-9-24(10-8-23)18(25)22-17-6-5-15(20)11-16(17)21/h1-6,11H,7-10,12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHJHPPVIMYIDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,6-dichlorophenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5485002.png)
![2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]nicotinic acid](/img/structure/B5485007.png)
![3-{2-[2-(4-bromophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5485013.png)


![5-{2-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]ethyl}-4-methyl-1,3-thiazole](/img/structure/B5485026.png)

![5-[(3-fluorophenoxy)methyl]-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5485031.png)
![N-(2-methoxyethyl)-1'-[(5-methylisoxazol-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5485035.png)
![N-{3-(4-ethoxyphenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine](/img/structure/B5485042.png)
![N'-[(4-bromophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5485056.png)
![1-(2-methylphenyl)-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5485068.png)
